Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester
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Overview
Description
Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenecarbothioic acid moiety, a trimethylsilyl-ethynyl group, and a pyridinyl ester. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzenecarbothioic acid with trimethylsilylacetylene under specific conditions to introduce the trimethylsilyl-ethynyl group. This is followed by esterification with 2-pyridinol to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors, advanced purification techniques, and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides, reduction may produce alcohols, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trimethylsilyl-ethynyl group and pyridinyl ester play crucial roles in these interactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioic acid, 4-ethynyl-, S-2-pyridinyl ester
- Benzenecarbothioic acid, 4-[(trimethylsilyl)methyl]-, S-2-pyridinyl ester
- Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-3-pyridinyl ester
Uniqueness
Compared to similar compounds, Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. The presence of the trimethylsilyl-ethynyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
262267-34-5 |
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Molecular Formula |
C17H17NOSSi |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
S-pyridin-2-yl 4-(2-trimethylsilylethynyl)benzenecarbothioate |
InChI |
InChI=1S/C17H17NOSSi/c1-21(2,3)13-11-14-7-9-15(10-8-14)17(19)20-16-6-4-5-12-18-16/h4-10,12H,1-3H3 |
InChI Key |
LGQVKAFFEQCRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)SC2=CC=CC=N2 |
Origin of Product |
United States |
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